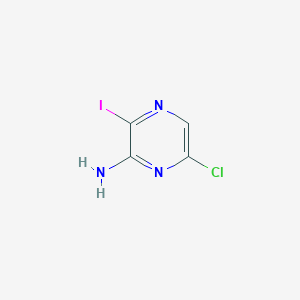

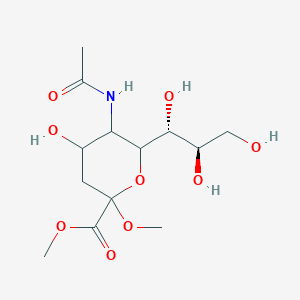

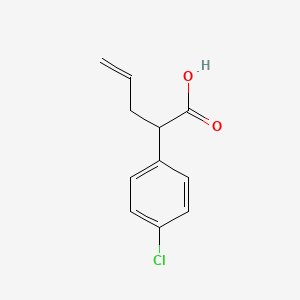

![molecular formula C28H27F6N3O3S B12285471 N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)

N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(9R)-6'-メトキシシンコナニン-9-イル]-3,5-ビス(トリフルオロメチル)ベンゼンスルホンアミドは、様々な化学反応で使用されるキラル試薬です。高いエナンチオ選択性で知られており、不斉合成で頻繁に使用されています。 この化合物は、シンコナアルカロイドから誘導され、スルホンアミド基を含んでおり、その独自の化学的特性に貢献しています .

準備方法

合成経路と反応条件

N-[(9R)-6'-メトキシシンコナニン-9-イル]-3,5-ビス(トリフルオロメチル)ベンゼンスルホンアミドの合成は、通常、6'-メトキシシンコナニン-9-イルアミンと3,5-ビス(トリフルオロメチル)ベンゼンスルホニルクロリドの反応を含みます。この反応は、トリエチルアミンなどの塩基の存在下、ジクロロメタンなどの有機溶媒中で行われます。 反応条件は、生成物の高収率と純度を確保するために慎重に制御されています .

工業生産方法

工業的な設定では、この化合物の生産は、同様の合成経路を含みますが、より大規模で行われます。自動反応器と連続フローシステムの使用は、プロセスの効率とスケーラビリティを向上させることができます。 高性能液体クロマトグラフィー(HPLC)などの品質管理措置は、最終製品の一貫性と純度を確保するために採用されています .

化学反応の分析

反応の種類

N-[(9R)-6'-メトキシシンコナニン-9-イル]-3,5-ビス(トリフルオロメチル)ベンゼンスルホンアミドは、以下を含む様々なタイプの化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、スルホキシドまたはスルホンを形成できます。

還元: 還元反応は、スルホンアミド基をアミンに変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化反応のための過酸化水素などの酸化剤、還元反応のための水素化リチウムアルミニウムなどの還元剤、置換反応のためのアミンなどの求核剤などがあります。 温度や溶媒などの反応条件は、目的の変換に基づいて最適化されます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、反応の特定の種類によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成し、還元はアミンを生成できます。 置換反応は、使用される求核剤に応じて、様々な誘導体を生成できます .

科学研究への応用

N-[(9R)-6'-メトキシシンコナニン-9-イル]-3,5-ビス(トリフルオロメチル)ベンゼンスルホンアミドは、以下を含む、幅広い科学研究への応用があります。

化学: これは、不斉合成におけるキラル触媒として使用され、エナンチオマー的に純粋な化合物の製造を可能にします。

生物学: この化合物は、酵素機構とタンパク質-リガンド相互作用の研究に使用されています。

科学的研究の応用

N-[(9R)-6’-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

作用機序

N-[(9R)-6'-メトキシシンコナニン-9-イル]-3,5-ビス(トリフルオロメチル)ベンゼンスルホンアミドの作用機序は、キラル触媒としての役割を含みます。この化合物は、水素結合やその他の非共有結合相互作用を通じて基質と相互作用し、エナンチオマー的に富んだ生成物の形成を促進します。 スルホンアミド基は、反応中の遷移状態と中間体を安定化させる上で重要な役割を果たします .

類似化合物との比較

類似化合物

- N-[(9R)-6'-メトキシシンコナニン-9-イル]-3,5-ビス(トリフルオロメチル)フェニルチオ尿素

- N-[(9R)-6'-メトキシシンコナニン-9-イル]-3,5-ビス(トリフルオロメチル)フェニル尿素

独自性

類似化合物と比較して、N-[(9R)-6'-メトキシシンコナニン-9-イル]-3,5-ビス(トリフルオロメチル)ベンゼンスルホンアミドは、より高いエナンチオ選択性と安定性を示します。 シンコナアルカロイドから誘導されたその独特の構造は、不斉合成において明確な利点を提供し、様々な化学的および工業的用途において貴重なツールとなっています .

特性

分子式 |

C28H27F6N3O3S |

|---|---|

分子量 |

599.6 g/mol |

IUPAC名 |

N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C28H27F6N3O3S/c1-3-16-15-37-9-7-17(16)10-25(37)26(22-6-8-35-24-5-4-20(40-2)14-23(22)24)36-41(38,39)21-12-18(27(29,30)31)11-19(13-21)28(32,33)34/h3-6,8,11-14,16-17,25-26,36H,1,7,9-10,15H2,2H3 |

InChIキー |

NOTPKKPGQYSWQQ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

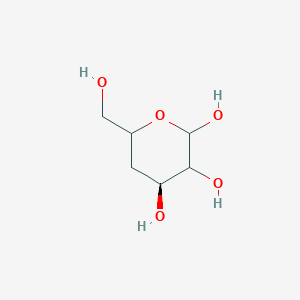

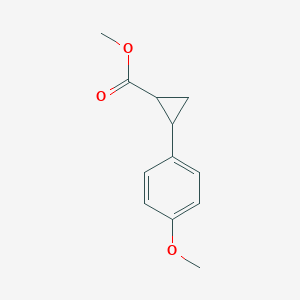

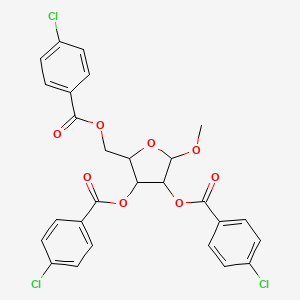

![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)

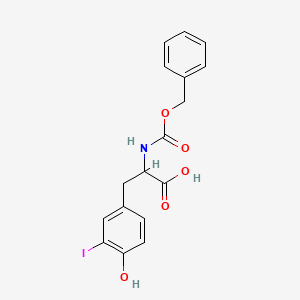

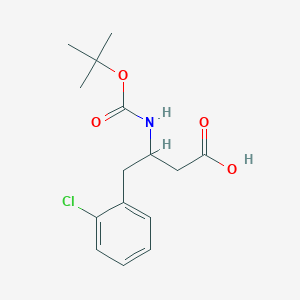

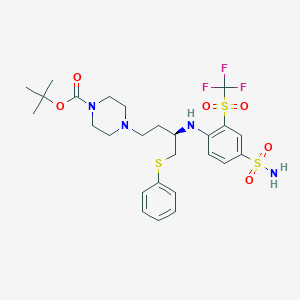

![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)

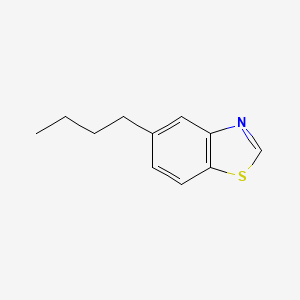

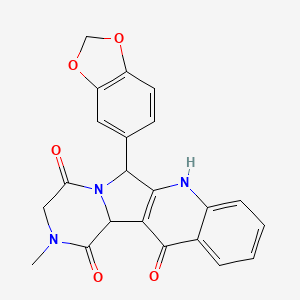

![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)